molecular formula C4ClF9 B1586072 1-Chlorononafluorobutane CAS No. 558-89-4

1-Chlorononafluorobutane

Cat. No. B1586072
CAS RN: 558-89-4
M. Wt: 254.48 g/mol
InChI Key: GIUDNRMHWCAPGM-UHFFFAOYSA-N
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Description

1-Chlorononafluorobutane is a gaseous chemical with the molecular formula C4ClF9 . It is used in the production of hydrofluoric acid, chloroform, and dichloromethane .


Synthesis Analysis

1-Chlorononafluorobutane can be produced by the chlorination of alcohols or alkanes with chlorine gas . The reaction produces a mixture of compounds that include chlorohydrocarbons, fluorination products, and dimers. The product can then be purified by distillation to produce 1-chlorononafluorobutane .


Molecular Structure Analysis

The molecular structure of 1-Chlorononafluorobutane consists of a carbon backbone with nine fluorine atoms and one chlorine atom attached . The molecular weight is 254.48 g/mol .


Chemical Reactions Analysis

1-Chlorononafluorobutane is involved in the production of hydrofluoric acid, chloroform, and dichloromethane . It can be produced by the chlorination of alcohols or alkanes with chlorine gas .


Physical And Chemical Properties Analysis

1-Chlorononafluorobutane has a boiling point of 29°C . It is a gaseous chemical at room temperature .

Scientific Research Applications

NMR Investigations

1-Chlorononafluorobutane and related compounds have been extensively studied using Nuclear Magnetic Resonance (NMR) techniques. For instance, investigations of similar compounds like 2-chloro-1,4-dibromo-1,2,2-trifluorobutane provided insights into chemical shifts and coupling constants, enhancing our understanding of these complex molecules (Hinton & Jaques, 1975).

Analytical Methods for Biomonitoring

Research has been conducted on methods for biomonitoring perfluoroalkyl acids in human urine, which can be applied to 1-Chlorononafluorobutane. These methods are crucial for assessing exposure to this class of compounds (Jurado‐Sánchez, Ballesteros, & Gallego, 2014).

Catalytic Applications

Metal fluoride catalysts have been explored for their potential in reactions involving compounds like 3-chloro-1,1,1,3-tetrafluorobutane, closely related to 1-Chlorononafluorobutane. Such studies contribute to the development of selective catalysts for chemical transformations (Teinz et al., 2011).

Environmental Impact Studies

Research on polyfluorinated ether sulfonates as PFOS alternatives, like the study of F-53B, a 6:2 chlorinated polyfluorinated ether sulfonate, sheds light on the environmental behaviors and potential adverse effects of compounds similar to 1-Chlorononafluorobutane (Ruan et al., 2015).

Health and Environmental Surveys

In-depth surveys like the National Health and Nutrition Examination Survey have been conducted to understand the prevalence of polyfluoroalkyl chemicals (PFCs) in populations, aiding in the assessment of exposure levels to similar compounds (Calafat et al., 2007).

Synthetic Chemistry Applications

Research into the synthesis of halogenated compounds, such as the sequential chlorination/fluorination of aromatic trifluoroacetylated ketones, can offer insights into the synthesis routes for compounds like 1-Chlorononafluorobutane (Balaraman et al., 2016).

Spectroscopic Studies

Spectroscopic studies on similar compounds, including 1-chloro-, 1-bromo-, and 1-iodobutanes, provide valuable insights into the vibrational properties and rotational isomerism, crucial for understanding the structural characteristics of 1-Chlorononafluorobutane (Ogawa et al., 1978).

Safety And Hazards

1-Chlorononafluorobutane is classified as an irritant . It is advised not to breathe in the vapour .

Future Directions

1-Chlorononafluorobutane is currently used for research purposes . Its future directions could involve further exploration of its properties and potential applications in various fields.

properties

IUPAC Name

1-chloro-1,1,2,2,3,3,4,4,4-nonafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4ClF9/c5-3(10,11)1(6,7)2(8,9)4(12,13)14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUDNRMHWCAPGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)Cl)(F)F)(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ClC4F9, C4ClF9
Record name Butane, 1-chloro-1,1,2,2,3,3,4,4,4-nonafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371491
Record name 1-Chlorononafluorobutane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chlorononafluorobutane

CAS RN

558-89-4
Record name 1-Chloro-1,1,2,2,3,3,4,4,4-nonafluorobutane
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Record name 1-Chlorononafluorobutane
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Record name 1-Chlorononafluorobutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AA Marchione - Journal of Magnetic Resonance, 2011 - Elsevier
… 3a shows the 19 F COSY spectrum at 658 MHz of a mixture of 1-chlorononafluorobutane and 1,1,2-trifluoro-2-(trifluoromethoxy) ethene (aka perfluoromethyl vinyl ether, PMVE), with …
Number of citations: 5 www.sciencedirect.com
RG Johnson, RK Ingham - Chemical Reviews, 1956 - ACS Publications
Largely because of the extensive contributions of the Hunsdieckers (96, 97, 98, 99, 100, 101, 102) to our knowledge of this reaction, many chemists refer to the reaction under …
Number of citations: 309 pubs.acs.org

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